molecular formula C22H18BrN3O2S2 B394166 4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE

4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE

Katalognummer: B394166
Molekulargewicht: 500.4g/mol
InChI-Schlüssel: TUOLBXSIWYKVMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Eigenschaften

Molekularformel

C22H18BrN3O2S2

Molekulargewicht

500.4g/mol

IUPAC-Name

4-[[4-(4-bromophenyl)-2-phenylimino-1,3-thiazol-3-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C22H18BrN3O2S2/c23-18-10-8-17(9-11-18)21-15-29-22(25-19-4-2-1-3-5-19)26(21)14-16-6-12-20(13-7-16)30(24,27)28/h1-13,15H,14H2,(H2,24,27,28)

InChI-Schlüssel

TUOLBXSIWYKVMT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)S(=O)(=O)N

Kanonische SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)S(=O)(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a bromophenyl derivative with a thioamide under specific conditions. This step requires careful control of temperature and pH to ensure the correct formation of the thiazole ring.

    Introduction of the Phenylimino Group: The phenylimino group is introduced through a condensation reaction with aniline or a similar aromatic amine. This step often requires the use of a catalyst to facilitate the reaction.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the thiazole derivative to attach the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

Wissenschaftliche Forschungsanwendungen

4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential as an anticancer agent, particularly against breast cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

    Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

    Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole ring and bromophenyl group but lacks the phenylimino and benzenesulfonamide groups.

    4-(4-Bromophenyl)-2-aminothiazole: Similar structure but with an amino group instead of the phenylimino group.

Uniqueness

4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to the presence of the phenylimino and benzenesulfonamide groups, which enhance its biological activity and specificity. These functional groups contribute to its potent antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.